(3R)-3-Hydroxydodecanoic acid

Catalog No.
S629812
CAS No.
28254-78-6
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Hydroxydodecanoic acid

CAS Number

28254-78-6

Product Name

(3R)-3-Hydroxydodecanoic acid

IUPAC Name

(3R)-3-hydroxydodecanoic acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

MUCMKTPAZLSKTL-LLVKDONJSA-N

SMILES

CCCCCCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)O)O

Fatty Acid Metabolism Disorders

(3R)-3-Hydroxydodecanoic acid has been identified as a metabolite accumulating in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. MCAD is an inherited disorder affecting the breakdown of medium-chain fatty acids for energy. Studies suggest that elevated levels of (3R)-3-Hydroxydodecanoic acid can serve as a biomarker for diagnosing MCAD [1].

  • Source: Human Metabolome Database - 3-Hydroxydodecanoic acid:

Microbial Metabolite

(3R)-3-Hydroxydodecanoic acid has been found as a metabolite produced by various bacterial species, including Acinetobacter, Moraxella, and Pseudomonas [2]. Research in this area explores the potential role of this compound in bacterial physiology and its contribution to overall microbial community function.

  • Source: Drugbank - (3R)-3-HYDROXYDODECANOIC ACID:

(3R)-3-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid characterized by its molecular formula C12H24O3C_{12}H_{24}O_{3} and an average molecular weight of approximately 216.32 g/mol. This compound is a derivative of lauric acid, specifically featuring a hydroxyl group at the third carbon position. It is also known as (3R)-3-hydroxylauric acid and plays a significant role in various biological processes, acting as an intermediate in fatty acid biosynthesis and metabolism .

, primarily involving oxidation and esterification. It can undergo oxidation to form corresponding keto acids or further hydroxylation. Additionally, it can be esterified with alcohols to form esters, which are important in various industrial applications. Its role in the peroxisomal beta-oxidation pathway highlights its importance in fatty acid metabolism, where it contributes to the breakdown of very-long-chain fatty acids .

This compound exhibits various biological activities, including antimicrobial properties, which make it potentially useful in food preservation and medical applications. It has been noted for its involvement in metabolic pathways that regulate energy production and lipid metabolism. Furthermore, (3R)-3-hydroxydodecanoic acid has been implicated in signaling pathways that affect cellular responses to fatty acids .

The synthesis of (3R)-3-hydroxydodecanoic acid can be achieved through several methods:

  • Biochemical Synthesis: Utilizing fermenting yeast or specific bacterial strains that can convert lauric acid into its hydroxy derivative through enzymatic processes.
  • Chemical Synthesis: Traditional organic synthesis methods may include the reduction of corresponding keto acids or the hydrolysis of cyclic intermediates to yield the desired hydroxy fatty acid .
  • Total Synthesis: More complex synthetic routes can involve multi-step reactions starting from simpler organic molecules, though these are less common for this compound.

(3R)-3-Hydroxydodecanoic acid has several applications across different fields:

  • Food Industry: Used as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects related to metabolic disorders and as a precursor for drug synthesis.
  • Cosmetics: Incorporated into formulations for its moisturizing properties and skin benefits.
  • Biotechnology: Explored as an additive in various bioprocesses due to its role in fatty acid metabolism .

Research indicates that (3R)-3-hydroxydodecanoic acid interacts with various biological systems, including:

  • Enzymatic Interactions: It serves as a substrate for enzymes involved in fatty acid oxidation, such as acyl-CoA oxidases.
  • Cellular Signaling: It may influence pathways related to inflammation and metabolic regulation, although specific mechanisms are still under investigation .
  • Microbial Interactions: Exhibits inhibitory effects on certain bacterial strains, indicating potential use as an antimicrobial agent .

(3R)-3-Hydroxydodecanoic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(R)-3-Hydroxylauric AcidC12H24O3Hydroxyl group at the 3-position; medium-chain length
(S)-3-Hydroxylauric AcidC12H24O3Stereoisomer differing at the chiral center
3-Hydroxydecanoic AcidC10H20O3Shorter carbon chain; fewer carbon atoms
3-Hydroxyhexadecanoic AcidC16H32O3Longer carbon chain; higher molecular weight

The primary distinction of (3R)-3-hydroxydodecanoic acid lies in its specific stereochemistry and medium-chain length, which influences its biological activity and applications compared to other hydroxy fatty acids .

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

216.17254462 g/mol

Monoisotopic Mass

216.17254462 g/mol

Heavy Atom Count

15

Related CAS

764693-01-8

Wikipedia

(3R)-3-HYDROXYDODECANOIC ACID

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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